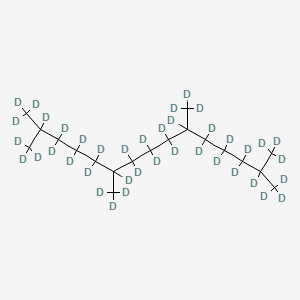
2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a high melting point waxy solid with a melting point of about 78-80°C and a boiling point of approximately 330°C . This compound is almost insoluble in water but soluble in most organic solvents, such as alcohols and petroleum ether . It is widely used in various industries due to its stability and non-reactive nature.
Aplicaciones Científicas De Investigación
2,6,10,15,19,23-Hexamethyltetracosane-D62 has numerous applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 can be synthesized through the hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars . The hydrogenation process involves the addition of hydrogen to the squalene molecule under high pressure and temperature in the presence of a catalyst, typically palladium or nickel.
Industrial Production Methods: Industrial production of this compound involves the extraction from fish or animal fat, followed by hydrolysis, separation, and purification of fatty acids . Another method involves the synthesis from petroleum raw materials through petrochemical processes .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 primarily undergoes oxidation and reduction reactions. It is relatively inert and does not readily participate in substitution reactions due to its saturated nature.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used under controlled conditions to oxidize this compound.
Reduction: Hydrogenation using hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed: The major products formed from the oxidation of this compound are various oxidized hydrocarbons, while reduction typically yields the fully saturated hydrocarbon itself.
Mecanismo De Acción
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosane-D62 is primarily based on its physical properties rather than chemical reactivity. In biological systems, it acts as an emollient, providing a protective barrier on the skin to prevent moisture loss. In pharmaceutical formulations, it serves as a carrier for active ingredients, enhancing their stability and delivery .
Comparación Con Compuestos Similares
Squalene: An unsaturated hydrocarbon with similar applications but less stability due to the presence of double bonds.
Tetracosane: A saturated hydrocarbon with a similar structure but without the methyl branching, resulting in different physical properties.
Uniqueness: 2,6,10,15,19,23-Hexamethyltetracosane-D62 is unique due to its high stability, non-reactive nature, and excellent moisturizing properties, making it highly valuable in cosmetics and pharmaceuticals .
Propiedades
Número CAS |
16514-83-3 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
485.204 |
Nombre IUPAC |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
Clave InChI |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)

![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)


